molecular formula C13H10O3 B046900 1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid CAS No. 24758-31-4

1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid

Cat. No. B046900
CAS RN: 24758-31-4
M. Wt: 214.22 g/mol
InChI Key: VYFGHUAUIIFACL-UHFFFAOYSA-N
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Description

1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid is a compound with diverse applications in organic chemistry and pharmacology. It is a derivative of naphthofurans, which are known for their presence in natural products and their biological significance.

Synthesis Analysis

  • A novel approach for synthesizing diverse dihydronaphtho[1,2-b]furans, involving the use of ceric ammonium nitrate, has been developed. This method provides a rapid synthesis route for various dihydronaphtho[1,2-b]furans with different substituents (Xia & Lee, 2013).
  • A general route for 1,2-dihydronaphtho[2,1-b]furans synthesis was developed using phenolic Mannich bases and pyridinium ylides, involving a Michael-type addition (Osyanin et al., 2013).
  • A one-step synthesis method from 2-naphthols and ethyl 2,3-dibromopropanoate has been described for ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylates (Arrault, 1999).

Molecular Structure Analysis

  • The stereochemistry of 1,2‐Dihydronaphtho[2,1‐b]furan derivatives, including isopropylidene and acetyl derivatives, has been explored mainly using NMR and chiral HPLC analyses (Yamaye et al., 2005).

Chemical Reactions and Properties

  • The Ag(I)-catalyzed intramolecular transannulation of enynone tethered donor-acceptor cyclopropanes offers a new synthesis approach for 2,3-dihydronaphtho[1,2-b]furans, featuring a regioselective alkyne hydration and cyclopropylketone-2,3-dyhydrofuran rearrangement (Dawande et al., 2016).
  • The synthesis of 1,2-dihydronaphtho[2,1-b]furan derivatives was achieved by cyclizing 1-(aryl/alkyl(arylthio)methyl)-naphthalen-2-ol and pyridinium bromides, showing anti-proliferative potential against cancer cells (Islam et al., 2020).

Scientific Research Applications

  • Transformation into Isopropylidene Derivatives for Stereochemistry Studies

    This acid is used for transforming into isopropylidene derivatives to study their stereochemistry (Yamaye et al., 2004).

  • Key Product in Reaction Pathway Studies

    It is crucial in studying reaction pathways and mechanisms of lactone and acetal formation (Kito et al., 1991).

  • Construction of Enantiomerically Enriched Atropoisomeric Furans

    The compound is useful for creating enantiomerically enriched atropoisomeric furans through a central to axial chirality conversion strategy (Wang & Tong, 2017).

  • Anticancer and NF-ΚB Inhibitory Activities

    Novel analogs of this compound exhibit potent cytotoxicity and NF-κB inhibitory activities, potentially useful as anticancer agents (Choi et al., 2016).

  • Rapid Synthesis for Natural Products

    A novel synthesis approach developed for dihydronaphtho[1,2-b]furans, applicable to biologically important natural products like furomollugin (Xia & Lee, 2013).

  • Anti-Cancer Potential

    Certain derivatives show promising anti-cancer potential, with compound 3b exhibiting significant anti-proliferative activities (Islam et al., 2020).

  • Synthesis of Functionalized Derivatives

    There is a method for synthesizing functionalized derivatives from substituted 2,4a-dihydronaphtho[2,1-c][1,2]dioxines and stabilized phosphorus ylides (Haselgrove et al., 1999).

  • Synthesis of Novel Derivatives

    A one-step synthesis method has been developed for creating ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate and related derivatives (Arrault et al., 2001).

  • Cascade Cyclization Synthesis

    The compound can be synthesized with high yields through synergistic Lewis-Brnsted Acid catalyzed cascade cyclization of specific ketones (Jaithum et al., 2022).

  • Microwave Irradiation Synthesis

    Microwave irradiation can lead to good to excellent yields in the synthesis of novel dihydronaphtho[2,1-b]furans (Vaughan & Jha, 2009).

  • Efficient Synthesis of Derivatives

    An efficient synthesis method exists for 1-amino-2-naphthalenecarboxylic acid derivatives, leading to analogues of arylnaphthofuranone lignans (Kobayashi et al., 1997).

  • Polysubstituted Derivatives Construction

    Triarylaminium salt is an effective initiator for constructing polysubstituted derivatives and their aerobic oxidative aromatization (Huo et al., 2012).

  • Synthesis of Natural Products

    Ag(i)-catalyzed intramolecular transannulation methods allow the synthesis of biologically important natural products (Dawande et al., 2016).

  • Oxidative Rearrangement for Derivative Synthesis

    The compound can be synthesized through oxidative rearrangement of specific chromenes (Korzhenko et al., 2021).

  • Study of Enzymatic Hydrolysis

    Chymotrypsin hydrolyzes specific derivatives of this compound rapidly and with high stereospecificity (Hayashi & Lawson, 1969).

  • One-Pot Green Synthesis Approach

    A one-pot protocol exists for synthesizing novel polysubstituted derivatives, avoiding expensive catalysts and toxic solvents (Sadeghpour et al., 2015).

  • Mechanism Involving o-Quinone Methide Intermediate

    The reaction mechanism involves the formation of an o-quinone methide intermediate, followed by Michael-type addition and intramolecular nucleophilic substitution (Osyanin et al., 2013).

Future Directions

The compound has shown promising results as an anticancer agent and inhibitor of NF-κB activity . Future research could focus on further exploring its potential therapeutic applications, particularly in the treatment of cancer.

properties

IUPAC Name

1,2-dihydrobenzo[e][1]benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-13(15)12-7-10-9-4-2-1-3-8(9)5-6-11(10)16-12/h1-6,12H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFGHUAUIIFACL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C3=CC=CC=C3C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377001
Record name 1,2-dihydronaphtho[2,1-b]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid

CAS RN

24758-31-4
Record name 1,2-dihydronaphtho[2,1-b]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid
Reactant of Route 2
1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid
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1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid
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1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid
Reactant of Route 5
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1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid
Reactant of Route 6
1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid

Citations

For This Compound
1
Citations
KK Park, J Jeong - Tetrahedron, 2005 - Elsevier
Naphtho[1,2-b]furans , naphtho[2,1-b]furans , benzo[1,2-b:5,4-b′]difurans , benzo[1,2-b:4,5-b′]difurans , and benzo[1,2-b:4,3-b′]difurans were synthesized by base-catalyzed …
Number of citations: 62 www.sciencedirect.com

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